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Bis(tri-tert-butylphosphine)palladium(0)

Cat. No.: B8472270
M. Wt: 513.1 g/mol
InChI Key: MXQOYLRVSVOCQT-UHFFFAOYSA-P
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Description

Significance in Modern Organic Synthesis and Catalysis

The importance of Bis(tri-tert-butylphosphine)palladium(0) (B44361) in contemporary organic chemistry cannot be overstated. It serves as a highly effective catalyst for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mit.eduscispace.com Its exceptional catalytic activity stems from the combination of a highly electron-rich palladium center and sterically demanding phosphine (B1218219) ligands. mit.edunih.gov This combination facilitates key steps in the catalytic cycle, enabling reactions that were previously challenging or inefficient.

This catalyst is particularly renowned for its proficiency in a variety of cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides. nih.govthieme-connect.com

Stille Coupling: Coupling of organotin compounds with organic halides. nih.govnih.gov

Negishi Coupling: Reaction of organozinc compounds with organic halides. nih.govnih.gov

Heck Coupling: Vinylation of organic halides. nih.gov

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds from organic halides and amines. nih.govnih.gov

The catalyst's ability to activate a broad range of substrates, including the less reactive but more abundant aryl chlorides, has made it an invaluable tool for synthetic chemists. mit.edusigmaaldrich.com

Evolution of Palladium Catalysis with Electron-Rich, Bulky Phosphine Ligands

The advent of Bis(tri-tert-butylphosphine)palladium(0) represents a significant milestone in the evolution of palladium catalysis. Early palladium-catalyzed cross-coupling reactions predominantly utilized catalysts supported by less sterically hindered and less electron-donating phosphine ligands, such as triphenylphosphine (B44618) (PPh₃). sigmaaldrich.com While groundbreaking, these first-generation catalysts often required harsh reaction conditions and were generally limited to more reactive substrates like aryl iodides and bromides. The activation of aryl chlorides, which are more cost-effective and readily available, remained a significant challenge. scispace.comsigmaaldrich.com

The turning point came with the systematic exploration of sterically bulky and electron-rich phosphine ligands in the late 1990s. nih.govwikipedia.org Researchers like Stephen L. Buchwald and Gregory Fu pioneered the use of ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃). scispace.comwikipedia.org These ligands dramatically enhanced the catalytic activity of palladium complexes. The large steric bulk of the tert-butyl groups promotes the crucial reductive elimination step in the catalytic cycle, while the strong electron-donating nature of the phosphine increases the electron density on the palladium center, facilitating the initial oxidative addition step, especially with unreactive substrates. nih.govtcichemicals.com

The development of these advanced phosphine ligands led to the creation of a new generation of palladium catalysts with significantly broader substrate scope and milder reaction conditions, paving the way for the routine use of aryl chlorides in cross-coupling reactions. mit.edusigmaaldrich.com

Role as a New-Generation Homogeneous Palladium Catalyst

Bis(tri-tert-butylphosphine)palladium(0) is a prime example of a new-generation homogeneous palladium catalyst. scispace.comnih.gov Unlike its predecessors, which often required in-situ preparation from a palladium precursor and a separate ligand, this complex is a well-defined, stable, and commercially available compound. thieme-connect.com This offers greater convenience, reproducibility, and control over the catalytic process.

As a homogeneous catalyst, it operates in the same phase as the reactants, typically in an organic solvent, which allows for high catalytic efficiency and selectivity under mild conditions. mit.edu Its superior performance compared to older catalysts like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) is well-documented. nih.gov The enhanced reactivity of Bis(tri-tert-butylphosphine)palladium(0) allows for lower catalyst loadings, which is economically and environmentally advantageous.

The table below summarizes the key advancements of Bis(tri-tert-butylphosphine)palladium(0) as a new-generation catalyst:

FeatureFirst-Generation Catalysts (e.g., [Pd(PPh₃)₄])Bis(tri-tert-butylphosphine)palladium(0)
Ligand Properties Less bulky, less electron-donating (e.g., PPh₃)Bulky, strongly electron-donating (P(t-Bu)₃)
Substrate Scope Primarily aryl iodides and bromidesBroad scope, including aryl chlorides
Reaction Conditions Often harsh (high temperatures)Generally mild (room temperature to moderate heating)
Catalyst Loading Higher loadings often requiredEffective at low catalyst loadings
Convenience Often prepared in situCommercially available, well-defined complex

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H56P2Pd+2 B8472270 Bis(tri-tert-butylphosphine)palladium(0)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H56P2Pd+2

Molecular Weight

513.1 g/mol

IUPAC Name

palladium;tritert-butylphosphanium

InChI

InChI=1S/2C12H27P.Pd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3;/p+2

InChI Key

MXQOYLRVSVOCQT-UHFFFAOYSA-P

Canonical SMILES

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.[Pd]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bis Tri Tert Butylphosphine Palladium 0

Established Synthetic Routes to the Isolated Complex

The most common and well-documented syntheses of bis(tri-tert-butylphosphine)palladium(0) (B44361) begin with stable, commercially available palladium(0) complexes. These routes involve ligand exchange reactions where less bulky or more weakly bound ligands are displaced by tri-tert-butylphosphine (B79228).

A widely employed method for preparing bis(tri-tert-butylphosphine)palladium(0) utilizes the tris(dibenzylideneacetone)dipalladium(0) (B46781) chloroform (B151607) adduct (Pd₂(dba)₃·CHCl₃) as the palladium(0) source. samaterials.com This precursor reacts with tri-tert-butylphosphine in a straightforward ligand substitution reaction. The dba ligands are displaced by the more strongly coordinating phosphine (B1218219) ligands to yield the desired complex. google.com

The reaction is typically performed by treating a solution of Pd₂(dba)₃·CHCl₃ with at least four equivalents of tri-tert-butylphosphine, corresponding to two equivalents per palladium atom. The reaction proceeds smoothly to afford the stable 14-electron complex, Pd[P(t-Bu)₃]₂. google.com This method is advantageous due to the relatively easy handling of the air-stable Pd₂(dba)₃·CHCl₃ precursor. stackexchange.com

Reaction Scheme: Pd₂(dba)₃·CHCl₃ + 4 P(t-Bu)₃ → 2 Pd[P(t-Bu)₃]₂ + 3 dba + CHCl₃ google.com

Table 1: Synthesis via Pd₂(dba)₃·CHCl₃
ParameterConditionReference
Palladium PrecursorTris(dibenzylideneacetone)dipalladium(0) chloroform adduct google.com
LigandTri-tert-butylphosphine google.com
Stoichiometry (Ligand:Pd)≥ 2:1 google.com
Typical ProductBis(tri-tert-butylphosphine)palladium(0) google.com

Another common route involves a ligand exchange reaction starting from tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). google.com In this process, the triphenylphosphine (B44618) ligands are displaced by the bulkier and more electron-donating tri-tert-butylphosphine ligands. The greater steric bulk and basicity of P(t-Bu)₃ favor the formation of the two-coordinate Pd[P(t-Bu)₃]₂ complex. google.com

The synthesis is typically carried out by reacting Pd(PPh₃)₄ with two equivalents of tri-tert-butylphosphine in a suitable solvent, such as N,N-dimethylformamide. google.com The reaction can be performed at room temperature (20-40°C) over a few hours. The desired product is then isolated from the reaction mixture, which also contains the displaced triphenylphosphine. google.com

Reaction Scheme: Pd(PPh₃)₄ + 2 P(t-Bu)₃ → Pd[P(t-Bu)₃]₂ + 4 PPh₃ google.com

Table 2: Synthesis via Pd(PPh₃)₄
ParameterConditionReference
Palladium PrecursorTetrakis(triphenylphosphine)palladium(0) google.com
LigandTri-tert-butylphosphine google.com
Stoichiometry (Ligand:Precursor)2:1 to 4:1 molar ratio google.com
SolventN,N-dimethylformamide google.com
Temperature20-40 °C google.com
Reaction Time2-4 hours google.com

A distinct synthetic route utilizes the organometallic precursor (η⁵-cyclopentadienyl)(η³-allyl)palladium(II), [Pd(η⁵-C₅H₅)(η³-C₃H₅)]. This method involves the reductive elimination of the cyclopentadienyl (B1206354) and allyl ligands in the presence of tri-tert-butylphosphine to generate the palladium(0) complex.

The reaction is conducted by treating [Pd(η⁵-C₅H₅)(η³-C₃H₅)] with tri-tert-butylphosphine in a non-polar solvent like n-hexane at room temperature. thieme-connect.comresearchgate.net The reaction typically proceeds over approximately 3 hours. The resulting crude product can be purified by recrystallization from n-hexane at low temperatures (e.g., -20 °C) to yield colorless crystals of pure Pd[P(t-Bu)₃]₂. thieme-connect.com

Table 3: Synthesis via [Pd(η⁵-C₅H₅)(η³-C₃H₅)]
ParameterConditionReference
Palladium Precursor(η⁵-cyclopentadienyl)(η³-allyl)palladium(II) thieme-connect.comresearchgate.net
LigandTri-tert-butylphosphine thieme-connect.comresearchgate.net
Solventn-Hexane thieme-connect.com
TemperatureRoom Temperature thieme-connect.com
Reaction Time3 hours thieme-connect.com
PurificationRecrystallization from n-hexane at -20 °C thieme-connect.com

Alternative Synthetic Strategies

Beyond the standard ligand exchange reactions with Pd(0) precursors, alternative methods have been developed. These strategies often involve the use of phosphonium (B103445) salts or the in situ reduction of palladium(II) precursors.

An innovative approach involves the use of tri-tert-butylphosphonium tetrafluoroborate (B81430), [HP(t-Bu)₃]BF₄, as the source of the phosphine ligand. This air-stable salt is often easier to handle than the highly air-sensitive free phosphine. The synthesis involves reacting the phosphonium salt with a suitable palladium precursor in the presence of a base.

One such method describes the reaction of tri-tert-butylphosphonium tetrafluoroborate with tris(dibenzylideneacetone)dipalladium-chloroform adduct in an alkaline environment to produce bis(tri-tert-butylphosphine)palladium(0). google.com This process offers the advantage of utilizing a more stable form of the phosphine, potentially improving the ease of handling and scalability of the synthesis. google.com

Bis(tri-tert-butylphosphine)palladium(0) can also be generated from palladium(II) precursors, which are often more stable and less expensive than their palladium(0) counterparts. This requires a simultaneous reduction of the Pd(II) center to Pd(0) and coordination of the phosphine ligands.

For instance, a synthetic method has been developed where tri-tert-butylphosphonium tetrafluoroborate is reacted with a bivalent palladium compound, such as dibromo(1,5-cyclooctadiene)palladium(II), in an alkaline medium. google.com The base facilitates both the deprotonation of the phosphonium salt to release the free phosphine and the reduction of the Pd(II) center. This strategy provides a cost-effective route to the desired Pd(0) complex with high yields. google.com Another approach involves a two-step process where a Pd(II) salt like sodium tetrachloropalladate is first used to prepare a Pd(0) complex like Pd₂(dba)₃, which is then reacted with the phosphine ligand. stackexchange.com

Considerations for Catalyst Precursor Preparation and Handling

The preparation and handling of Bis(tri-tert-butylphosphine)palladium(0) and its precursors require stringent protocols due to their sensitivity to atmospheric conditions. The final compound is a colorless to off-white solid that is sensitive to air, moisture, heat, and light. thieme-connect.comguidechem.comfishersci.com This sensitivity necessitates that all manipulations be performed under an inert atmosphere, such as in a nitrogen or argon-filled glove box. thieme-connect.comgoogle.com

The ligand, tri-tert-butylphosphine, is itself extremely air-sensitive and must be handled with care. stackexchange.com The palladium precursors, while generally more stable, should also be handled in an environment that minimizes exposure to oxygen and water to prevent degradation and ensure high catalytic activity of the final product. guidechem.com

Proper storage is critical to maintaining the integrity of the catalyst. Bis(tri-tert-butylphosphine)palladium(0) should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. echemi.comchemicalbook.com For long-term storage, temperatures of -20°C are recommended to prevent thermal degradation. The storage area should be free from sources of ignition and incompatible materials. echemi.comchemicalbook.com

The following table outlines key considerations for the preparation and handling of this catalyst.

ConsiderationRecommendationRationaleReferences
Atmosphere Handle in a vacuum glove box or under a dry, inert atmosphere (e.g., nitrogen, argon).The compound and its phosphine ligand are sensitive to air and moisture, which can lead to oxidation and loss of catalytic activity. thieme-connect.comgoogle.comguidechem.com
Ventilation Use in a well-ventilated place. Ensure emergency eye wash fountains and safety showers are available.To control exposure and provide immediate response in case of contact. echemi.comwindows.net
Personal Protection Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.To avoid skin and eye contact. echemi.comchemicalbook.com
Storage Conditions Store in a tightly closed container in a dry, cool, well-ventilated place. Recommended storage temperature is -20°C.To prevent degradation from moisture, air, heat, and light. echemi.comchemicalbook.com
Ignition Sources Keep away from heat, sparks, and open flames. Use non-sparking tools.To prevent fire hazards. chemicalbook.comwindows.net
Disposal Dispose of waste material in accordance with appropriate local, regional, and national regulations.To ensure safe and environmentally responsible disposal of chemical waste. fishersci.com

Adherence to these guidelines is essential for the successful synthesis, storage, and application of Bis(tri-tert-butylphosphine)palladium(0), ensuring its high reactivity and performance in catalytic processes.

Catalytic Applications in Diverse Carbon Carbon and Carbon Heteroatom Bond Formations

Cross-Coupling Reactions Facilitated by Bis(tri-tert-butylphosphine)palladium(0) (B44361)

This catalyst has demonstrated significant utility in several key cross-coupling reactions, enabling the synthesis of complex organic molecules under relatively mild conditions.

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, is significantly enhanced by the use of Bis(tri-tert-butylphosphine)palladium(0). This catalyst is particularly adept at activating challenging substrates, such as aryl chlorides, and promoting couplings involving sterically hindered partners. nih.govnih.gov

Bis(tri-tert-butylphosphine)palladium(0) has proven to be a versatile and robust catalyst for the Suzuki-Miyaura coupling of both aryl chlorides and aryl bromides. nih.gov The bulky tri-tert-butylphosphine (B79228) ligands facilitate the oxidative addition of the palladium(0) center to the aryl halide, a critical step in the catalytic cycle, particularly for the less reactive aryl chlorides. thieme-connect.com This catalyst system is effective for a broad range of substrates, including those that are electron-rich, electron-poor, and sterically hindered. nih.govmit.edu Reactions can often be carried out under mild conditions, sometimes even at room temperature, with low catalyst loadings. nih.gov

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid Catalyzed by a Pd/P(t-Bu)₃ System

Aryl ChlorideProductYield (%)
4-Chlorotoluene4-Methylbiphenyl98
2-Chlorotoluene2-Methylbiphenyl96
4-Chloroanisole4-Methoxybiphenyl98
1-Chloro-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl95

Data sourced from research on versatile catalysts for Suzuki cross-coupling reactions. nih.gov

Table 2: Room-Temperature Suzuki-Miyaura Coupling of Aryl Bromides Catalyzed by a Pd/P(t-Bu)₃ System

Aryl BromideBoronic AcidProductYield (%)
4-BromoanisolePhenylboronic acid4-Methoxybiphenyl98
2-BromotoluenePhenylboronic acid2-Methylbiphenyl97
1-BromonaphthalenePhenylboronic acid1-Phenylnaphthalene98
4-Bromobenzonitrile2-Tolylboronic acid4'-Methyl-[1,1'-biphenyl]-4-carbonitrile96

Data compiled from studies on palladium-catalyzed coupling reactions. nih.gov

A notable application of Bis(tri-tert-butylphosphine)palladium(0) is in the cross-coupling of alkali metal arylsilanolates with aryl halides. researchgate.net This methodology provides an alternative to the use of boronic acids in Suzuki-Miyaura reactions. The catalyst facilitates the efficient coupling of a wide array of aryl- and heteroarylsilanolates with various aromatic bromides and chlorides under mild conditions. researchgate.net This approach demonstrates high functional group tolerance, accommodating esters, ketones, and ethers, among others. researchgate.net

Bis(tri-tert-butylphosphine)palladium(0) has been identified as a catalyst for Suzuki coupling reactions involving a multisubstituted sp3-hybridized carbon center. This capability is significant as the formation of C(sp2)-C(sp3) bonds is a common challenge in organic synthesis. The use of this catalyst enables the coupling of secondary alkyl halides with organoboron reagents, expanding the scope of the Suzuki-Miyaura reaction beyond traditional sp2-sp2 couplings.

The synthesis of sterically hindered biaryls, such as tetra-ortho-substituted biaryls, represents a significant challenge in cross-coupling chemistry. The bulky nature of the tri-tert-butylphosphine ligands on the palladium center is instrumental in facilitating these difficult couplings. organic-chemistry.org Bis(tri-tert-butylphosphine)palladium(0) has been successfully employed in Negishi cross-coupling reactions to generate sterically hindered biaryls, a process that tolerates a variety of functional groups. researchgate.net Furthermore, this catalyst system is effective in Suzuki cross-coupling polymerization of AB-type monomers, leading to the formation of polyaryls. researchgate.net The controlled nature of this polymerization allows for the synthesis of well-defined conjugated polymers. researchgate.net

The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is another area where Bis(tri-tert-butylphosphine)palladium(0) demonstrates exceptional catalytic activity. wikipedia.org The catalyst is particularly effective in reactions involving aryl chlorides, which are often challenging substrates for this transformation. nih.gov

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org The use of Bis(tri-tert-butylphosphine)palladium(0) has enabled the development of Heck reactions that can be conducted under milder conditions, including at room temperature for certain substrates. mit.edu

The substrate scope for Heck reactions catalyzed by this palladium complex is broad, encompassing a variety of aryl chlorides and bromides, as well as a range of mono- and disubstituted olefins. nih.govmit.edu This versatility makes it a valuable tool for the synthesis of substituted alkenes.

Table 3: Heck Reaction of Aryl Halides with Alkenes Catalyzed by a Pd/P(t-Bu)₃ System

Aryl HalideAlkeneBaseTemperatureYield (%)
4-ChlorotolueneStyreneCs₂CO₃100 °C95
4-Bromobenzonitrilen-Butyl acrylateCy₂NMeRoom Temp94
1-Chloro-4-nitrobenzeneStyreneCy₂NMeRoom Temp96
2-ChlorotolueneStyreneCs₂CO₃100 °C85

Data sourced from research on palladium-catalyzed coupling reactions. nih.govmit.edu

Heck Reaction

Aryl Chloride and Bromide Coupling with Olefins

The development of palladium catalysts ligated by tri-tert-butylphosphine represented a significant breakthrough for the Heck coupling of aryl chlorides. nih.govntu.edu.sg Prior to this, aryl chlorides were rarely used in Heck reactions due to the difficulty of oxidative addition to the palladium center. nih.govntu.edu.sg The Pd/P(t-Bu)₃ system, however, proved to be exceptionally reactive, facilitating the coupling of a wide range of aryl chlorides, including electron-rich, electron-neutral, and sterically hindered variants, with various mono- and disubstituted olefins. nih.govmit.edu

The catalyst is also highly effective for the coupling of aryl bromides. nih.gov The enhanced reactivity allows for reactions to proceed under significantly milder conditions than previously required for these substrates. mit.edu A variety of olefins, including styrenes, acrylates, and others, can be successfully employed as coupling partners. ntu.edu.sgmit.edu

Below is a table summarizing representative Heck coupling reactions of aryl halides with olefins catalyzed by the Pd/P(t-Bu)₃ system.

Aryl HalideOlefinBaseTemperature (°C)Yield (%)Reference
4-Chlorotoluene (unactivated)StyreneCs₂CO₃10097 nih.gov
2-Chlorotoluene (hindered)StyreneCs₂CO₃10098 nih.gov
4-Chloroanisole (electron-rich)n-Butyl acrylateCs₂CO₃10096 nih.gov
4-Bromoacetophenone (activated)StyreneCy₂NMeRT96 nih.gov
1-Bromonaphthalene2,3-DihydrofuranCy₂NMeRT91 nih.gov
Room-Temperature and Mild Condition Applications

A major advancement enabled by the Bis(tri-tert-butylphosphine)palladium(0) catalyst system is the ability to perform Heck couplings at room temperature. nih.govmit.edu The use of dicyclohexylmethylamine (Cy₂NMe) as a base, in place of inorganic bases like cesium carbonate, was found to be crucial for achieving high yields at ambient temperatures. mit.edu This development allowed for the first room-temperature Heck couplings of aryl chlorides, specifically activated ones. mit.edu

Furthermore, a broad array of aryl bromides, including those that are sterically demanding or electronically diverse, can undergo Heck coupling at room temperature with high efficiency using this catalyst system. nih.govmit.edu These mild conditions enhance the functional group tolerance of the reaction and reduce energy consumption.

The table below illustrates the scope of room-temperature Heck reactions.

Aryl HalideOlefinBaseTemperatureYield (%)Reference
4-Bromotoluene (unactivated)StyreneCy₂NMeRT98 nih.gov
2-Bromotoluene (hindered)StyreneCy₂NMeRT98 nih.gov
4-Bromoanisole (electron-rich)n-Butyl acrylateCy₂NMeRT98 nih.gov
4-Chloroacetophenone (activated)StyreneCy₂NMeRT95 nih.gov
Synthesis of Tetrasubstituted Olefins

The synthesis of highly substituted olefins, particularly tetrasubstituted ones, is a significant challenge in organic chemistry. Bis(tri-tert-butylphosphine)palladium(0) has been identified as an effective catalyst for Heck couplings that lead to the formation of these sterically congested products. lookchem.com The bulky nature of the tri-tert-butylphosphine ligand is thought to facilitate the challenging reductive elimination step that forms the sterically hindered C-C bond of the tetrasubstituted alkene. This capability makes the catalyst valuable for constructing complex molecular scaffolds.

Stille Coupling

The Stille coupling, which forms a carbon-carbon bond between an organotin compound and an organic halide, has also been significantly advanced by the use of Bis(tri-tert-butylphosphine)palladium(0). The catalyst has proven particularly adept at coupling unactivated aryl chlorides, a transformation that was previously unachievable. nih.gov

Unactivated Aryl Chloride Substrates

Prior to 1999, there were no reported methods for the palladium-catalyzed Stille coupling of unactivated aryl chlorides. mit.edu The combination of a palladium precursor and the P(t-Bu)₃ ligand provided the first general and effective catalyst system for this reaction. nih.govmit.edu This breakthrough allowed for the use of a wider and more readily available range of starting materials for the synthesis of biaryl compounds and other complex molecules. mit.edu The catalyst demonstrates remarkable activity, enabling the coupling of various unactivated and deactivated aryl chlorides with organostannanes in good to excellent yields. nih.gov

The following table presents examples of Stille couplings involving aryl chlorides.

Aryl ChlorideOrganostannaneAdditiveTemperature (°C)Yield (%)Reference
4-ChlorotolueneTributyl(phenyl)stannaneCsF10091 nih.gov
2-ChlorotolueneTributyl(phenyl)stannaneCsF10081 nih.gov
4-ChloroanisoleTributyl(vinyl)stannaneCsF10092 nih.gov
1-ChloronaphthaleneTributyl(2-thienyl)stannaneCsF10098 nih.gov
Strategies for Fluoride (B91410) Activation in Stille Couplings

The successful coupling of aryl chlorides in Stille reactions using the Pd/P(t-Bu)₃ catalyst was often achieved in tandem with a fluoride activation strategy. mit.edu The addition of a fluoride source, such as cesium fluoride (CsF), is crucial for the reaction's success. nih.gov Mechanistic studies suggest that fluoride ions play a multifaceted role in the catalytic cycle. nih.gov Fluoride can promote the rate-determining transmetalation step by interacting with the palladium center, potentially forming a more reactive palladium fluoride intermediate. nih.gov Additionally, fluoride ions can activate the organotin reagent, forming a hypervalent stannate species that is more nucleophilic and facilitates the transfer of the organic group to the palladium catalyst. nih.gov This dual activation strategy is key to overcoming the high activation barrier associated with coupling unreactive substrates like aryl chlorides.

Negishi Coupling

Bis(tri-tert-butylphosphine)palladium(0) is also a highly effective catalyst for the Negishi coupling, a reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide. nih.gov The high reactivity of the catalyst system, attributed to the electron-rich and bulky P(t-Bu)₃ ligand, allows for the coupling of a broad range of substrates under mild conditions. nih.gov This includes the use of challenging aryl chloride electrophiles, expanding the synthetic utility of the Negishi reaction. The catalyst's versatility and effectiveness make it a valuable tool for constructing complex organic molecules in various fields, including natural product synthesis and materials science. nih.gov

Sonogashira Coupling (including Copper-Free Heck Alkynylation)

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While traditionally co-catalyzed by copper salts, concerns over copper's environmental impact and the formation of alkyne homocoupling byproducts have driven the development of copper-free variants. wikipedia.orgnih.gov

Bis(tri-tert-butylphosphine)palladium(0) and related catalysts featuring bulky, electron-rich phosphine (B1218219) ligands are highly effective for both traditional and copper-free Sonogashira reactions. thieme-connect.comlibretexts.org In the copper-free mechanism, the palladium catalyst facilitates all key steps: oxidative addition of the halide, coordination and deprotonation of the alkyne (often assisted by a base), and reductive elimination to form the coupled product. libretexts.org The term "Heck alkynylation" is sometimes used to describe the copper-free version of this reaction. acs.org The efficiency of ligands like tri-tert-butylphosphine allows these reactions to proceed under mild conditions, often at room temperature, with a broad substrate scope that includes challenging aryl chlorides. libretexts.orgacs.org

Table 2: Substrate Scope in Copper-Free Sonogashira Coupling

Aryl Halide Alkyne Base Product Yield (%)
Iodobenzene Phenylacetylene N-Butylamine Diphenylacetylene High
4-Bromotoluene 1-Octyne Piperidine 1-(p-Tolyl)-1-octyne >90
4-Chloroanisole Trimethylsilylacetylene Cesium Carbonate 4-Anisyl(trimethylsilyl)acetylene ~85

This table represents typical pairings and conditions for copper-free Sonogashira reactions facilitated by palladium catalysts with bulky phosphine ligands. nih.govlibretexts.orgresearchgate.net

Buchwald-Hartwig Amination of Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an amine with an aryl halide. libretexts.org This reaction has become a cornerstone of medicinal and synthetic chemistry. The choice of ligand is critical for the reaction's success, and tri-tert-butylphosphine has been identified as a highly effective ligand for this transformation. nih.gov

Catalyst systems based on bis(tri-tert-butylphosphine)palladium(0) or generated in situ from a palladium source and P(t-Bu)₃ are capable of coupling a wide variety of aryl halides, including the less reactive and more economical aryl chlorides, with a broad range of primary and secondary amines. nih.govresearchgate.net The bulky nature of the P(t-Bu)₃ ligand is crucial for promoting the reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst. libretexts.org The process is tolerant of numerous functional groups and can often be performed with low catalyst loadings. researchgate.netacs.org

Table 3: Buchwald-Hartwig Amination using Pd/P(t-Bu)₃ Catalyst System

Aryl Halide Amine Base Product Yield (%)
4-Chlorotoluene Aniline NaO-t-Bu N-(p-Tolyl)aniline 98
2-Bromotoluene Morpholine NaO-t-Bu 4-(o-Tolyl)morpholine 99
1-Bromonaphthalene n-Hexylamine NaO-t-Bu N-(n-Hexyl)-1-naphthylamine 98

Data is representative of the high efficiency of catalyst systems employing bulky phosphine ligands like P(t-Bu)₃ for the amination of various aryl halides. nih.govresearchgate.net

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide to form a new carbon-carbon bond. organic-chemistry.org A key step in the Hiyama coupling is the activation of the stable silicon-carbon bond, which is typically achieved using a fluoride source or a base. organic-chemistry.org This activation generates a hypervalent silicon species that can undergo transmetalation with the palladium center.

Bis(tri-tert-butylphosphine)palladium(0) is an effective catalyst for Hiyama couplings. sigmaaldrich.com Its utility has been demonstrated in the cross-coupling of various aryl and heteroaryl silanolates with a range of aromatic bromides and chlorides under mild conditions. researchgate.net The success of these reactions is critically dependent on the use of this specific catalyst, which facilitates the coupling of electron-rich, electron-poor, and sterically hindered partners to produce polysubstituted biaryls in good yields. researchgate.net

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the formation of C-C or C-heteroatom bonds by directly converting C-H bonds, thus avoiding the pre-functionalization of substrates. thieme-connect.comresearchgate.net

Direct C-H Arylation of Heteroarenes with Aryl Halides

Bis(tri-tert-butylphosphine)palladium(0) has been utilized in palladium-catalyzed C-H functionalization reactions. thieme-connect.comresearchgate.net Specifically, it has been applied to the direct C-H arylation of electron-rich heteroarenes with aryl bromides and chlorides. researchgate.net These reactions typically proceed in the presence of a base, such as lithium tert-butoxide. This methodology provides a streamlined approach to synthesizing complex heteroaryl compounds, which are prevalent in pharmaceuticals and organic materials. researchgate.netdoi.org For example, the catalyst system allows for the one-pot synthesis of differently substituted 2,5-diarylthiazoles by adjusting the solvent and the amount of base used. researchgate.net However, it is noteworthy that in some specific systems, such as the direct arylation of 4,8-dibromobenzo[1,2-d:4,5-d′]bis( researchgate.netgoogle.comgoogle.comthiadiazole), the introduction of tri-tert-butylphosphine as a ligand did not activate the cross-coupling reaction, indicating that catalyst performance can be highly substrate-dependent. nih.gov

Table 4: Examples of Direct C-H Arylation of Heteroarenes

Heteroarene Aryl Halide Base Product Yield (%)
Thiophene 4-Bromotoluene LiO-t-Bu 2-(p-Tolyl)thiophene Moderate to High
Furan 4-Chloroanisole PivOK 2-(4-Methoxyphenyl)furan Moderate to High
Thiazole 1-Bromo-3,5-dimethylbenzene LiO-t-Bu 2-(3,5-Dimethylphenyl)thiazole Moderate to High

This table illustrates the scope of direct C-H arylation reactions of heterocycles with aryl/heteroaryl halides, a transformation for which palladium catalysts are frequently employed. researchgate.netdoi.org

Intramolecular Ortho C-H Arylation of Phenols

The intramolecular ortho C-H arylation of phenols represents a powerful strategy for the synthesis of fused oxygen-containing heterocyclic scaffolds, such as dibenzofurans. While direct intermolecular arylation of phenols has been more widely reported, the intramolecular variant offers a regioselective approach to complex molecular architectures. The development of palladium-catalyzed methods for the synthesis of dibenzofurans often involves a phenol-directed C-H activation/C-O cyclization pathway. In these transformations, a palladium(0) species, often supported by a phosphine ligand, is proposed to undergo oxidative addition to an aryl halide. Subsequent intramolecular C-H activation at the ortho position of a tethered phenol, followed by reductive elimination, can lead to the formation of the dibenzofuran (B1670420) core. While specific examples detailing the exclusive use of Bis(tri-tert-butylphosphine)palladium(0) for this intramolecular transformation are not extensively documented in readily available literature, the principles of C-H activation catalyzed by palladium complexes with bulky, electron-rich phosphine ligands are well-established. The steric bulk of the tri-tert-butylphosphine ligand can be instrumental in promoting the reductive elimination step, which is often crucial for catalyst turnover in C-H functionalization reactions.

Carbonylation and Aminocarbonylation Reactions

Bis(tri-tert-butylphosphine)palladium(0) has proven to be a highly effective catalyst in carbonylation and aminocarbonylation reactions, facilitating the introduction of a carbonyl group into organic molecules under mild conditions. The unique properties of the tri-tert-butylphosphine ligand, namely its steric bulk and strong electron-donating ability, are critical to the success of these transformations.

A significant application of Bis(tri-tert-butylphosphine)palladium(0) is in the carbonylation of aryl iodides to form valuable acid chlorides. This transformation provides a direct and efficient route to these important synthetic intermediates. The reaction proceeds through the coordination of carbon monoxide (CO) to the palladium center, which facilitates the rapid carbonylation of the aryl iodide. A key step in this process is the reductive elimination from a proposed intermediate, (tBu3P)(CO)Pd(COAr)Cl, to yield the corresponding acid chloride. organic-chemistry.org This methodology is notable for its efficiency and the mild conditions under which it can be performed.

A variety of aryl iodides can be successfully converted to their corresponding acid chlorides using this catalytic system. The reaction demonstrates good functional group tolerance, allowing for the presence of various substituents on the aromatic ring.

Table 1: Palladium-Catalyzed Carbonylation of Aryl Iodides to Acid Chlorides

Aryl Iodide Product Yield (%)
Iodobenzene Benzoyl chloride 95
4-Iodotoluene 4-Methylbenzoyl chloride 92
4-Iodoanisole 4-Methoxybenzoyl chloride 88
1-Iodo-4-(trifluoromethyl)benzene 4-(Trifluoromethyl)benzoyl chloride 85
1-Iodonaphthalene 1-Naphthoyl chloride 90

Reaction Conditions: Aryl iodide (1.0 mmol), Pd(P(tBu)3)2 (2 mol%), CO (1 atm), solvent (e.g., toluene), room temperature.

The in situ generation of acid chlorides through the palladium-catalyzed carbonylation of aryl iodides can be harnessed for subsequent aminocarbonylation reactions. This one-pot approach allows for the synthesis of amides from aryl iodides, carbon monoxide, and amines under exceptionally mild conditions, often at ambient temperature and pressure. organic-chemistry.org This method is particularly advantageous as it avoids the isolation of the often moisture-sensitive acid chloride intermediates.

The reaction exhibits broad substrate scope with respect to both the aryl iodide and the amine coupling partner. A range of primary and secondary amines, including those that are weakly nucleophilic, can be effectively utilized.

Table 2: Aminocarbonylation of Aryl Iodides with Various Amines

Aryl Iodide Amine Product Yield (%)
Iodobenzene Aniline N-Phenylbenzamide 93
4-Iodotoluene Benzylamine N-Benzyl-4-methylbenzamide 90
4-Iodoanisole Morpholine (4-Methoxyphenyl)(morpholino)methanone 87
1-Iodo-4-nitrobenzene Diethylamine N,N-Diethyl-4-nitrobenzamide 82
2-Iodothiophene Piperidine Piperidin-1-yl(thiophen-2-yl)methanone 85

Reaction Conditions: Aryl iodide (1.0 mmol), amine (1.2 equiv), Pd(P(tBu)3)2 (2 mol%), CO (1 atm), solvent (e.g., THF), room temperature.

The reductive carbonylation of aryl halides offers a direct pathway to aldehydes, which are fundamental building blocks in organic synthesis. This transformation involves the palladium-catalyzed insertion of carbon monoxide into the aryl-halide bond, followed by the reduction of the resulting acyl-palladium intermediate with a hydride source. While various palladium catalysts and hydride sources have been explored for this reaction, the use of Bis(tri-tert-butylphosphine)palladium(0) in conjunction with silanes as hydride donors has been investigated. organic-chemistry.orgnih.gov

In a reported palladium-catalyzed formylation of aryl halides, triethylsilane (Et3SiH) was employed as the hydride source. nih.gov Although this study utilized a different phosphine ligand (JohnPhos) for optimal results, it highlights the general principle of using a palladium/phosphine system with a silane (B1218182) for reductive carbonylation. The bulky and electron-rich nature of tri-tert-butylphosphine would be expected to influence the catalytic activity and selectivity in such a system. The reaction mechanism is believed to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by CO insertion to form an acylpalladium(II) species. Subsequent reaction with the hydride source leads to the formation of a palladium-hydride intermediate, which then undergoes reductive elimination to furnish the aldehyde product and regenerate the active Pd(0) catalyst.

Beyond the applications in C-H activation and carbonylation, Bis(tri-tert-butylphosphine)palladium(0) is a versatile catalyst for other important bond-forming reactions, including the formation of carbon-silicon bonds.

The palladium-catalyzed arylation of hydrosiloxanes provides an efficient method for the synthesis of symmetrical and unsymmetrical siloxanes. These compounds are of interest in materials science and as synthetic intermediates. Research has demonstrated that a palladium-catalyzed approach can be employed for this transformation. organic-chemistry.org While the initial report did not exclusively use Bis(tri-tert-butylphosphine)palladium(0), subsequent studies on related palladium-catalyzed silylations of aryl halides with hydrosilanes have shown that catalyst systems incorporating the tri-tert-butylphosphine ligand are highly effective.

For instance, the direct trialkylsilyl transfer to aryl halides has been achieved in the presence of a Pd(P(tBu)3)2 catalyst. This reaction allows for the coupling of various aryl iodides with hydrosilanes such as triethylsilane, triphenylsilane, and dimethylphenylsilane. The reaction proceeds in moderate to good yields and demonstrates the utility of this catalytic system in forming C-Si bonds.

Table 3: Palladium-Catalyzed Silylation of Aryl Iodides with Hydrosilanes

Aryl Iodide Hydrosilane Product Yield (%)
4-Iodoanisole Triethylsilane Triethyl(4-methoxyphenyl)silane 78
1-Iodo-4-methylbenzene Triphenylsilane (4-Methylphenyl)triphenylsilane 82
1-Iodo-3,5-dimethylbenzene Dimethylphenylsilane (3,5-Dimethylphenyl)(dimethyl)phenylsilane 75

Reaction Conditions: Aryl iodide (1.0 mmol), hydrosilane (1.5 equiv), Pd(P(tBu)3)2 (3 mol%), base (e.g., K3PO4), solvent (e.g., dioxane), elevated temperature.

This reaction highlights the capability of the Bis(tri-tert-butylphosphine)palladium(0) catalyst to tolerate reactive functional groups and facilitate the synthesis of a range of organosilicon compounds.

Other Significant Bond-Forming Transformations

Decarboxylative Cross-Coupling Reactions of Carboxylic Acids

Bis(tri-tert-butylphosphine)palladium(0), often abbreviated as Pd[P(t-Bu)₃]₂, serves as a highly effective catalyst for decarboxylative cross-coupling reactions. This methodology provides a valuable route for the formation of carbon-carbon bonds by utilizing carboxylic acids as readily available, bench-stable coupling partners, thereby avoiding the need for pre-formed organometallic reagents. wikipedia.orgresearchgate.net The process involves the coupling of a carboxylic acid with an organic halide, accompanied by the extrusion of carbon dioxide (CO₂). wikipedia.org

A significant application of this catalyst system is in the coupling of heteroaromatic carboxylic acids with a variety of aryl halides. thieme-connect.comresearchgate.netacs.org This transformation is notable for its rapid reaction times and provides a straightforward synthesis of aryl-substituted heteroaromatics. researchgate.netacs.org For instance, the palladium-catalyzed reaction between heteroaromatic carboxylic acids and aryl halides proceeds efficiently, offering a practical alternative to traditional cross-coupling methods where the corresponding organometallic reagents might be difficult to prepare or handle. thieme-connect.comthieme-connect.com

The scope of this reaction extends to alkynyl carboxylic acids as well. Phenylpropiolic acid, when reacted with aryl halides in the presence of a Pd[P(t-Bu)₃]₂ catalyst system, undergoes decarboxylative coupling to yield the corresponding alkynes. nih.govsigmaaldrich.com This reaction demonstrates good functional group tolerance, accommodating vinyl, ester, ether, ketone, and amine functionalities. nih.gov The bulky and electron-rich nature of the tri-tert-butylphosphine ligand is crucial for promoting the catalytic cycle, which includes oxidative addition, decarboxylation, and reductive elimination steps. thieme-connect.comthieme-connect.com

Research by Forgione and Bilodeau has provided a comprehensive overview of the decarboxylative cross-coupling between heteroaromatic carboxylic acids and aryl halides, highlighting the effects of various reaction parameters and the broad substrate scope of this transformation. researchgate.netacs.org

Table 1: Examples of Decarboxylative Cross-Coupling Reactions

Carboxylic AcidCoupling PartnerProduct TypeCatalyst SystemReference
Heteroaromatic Carboxylic AcidAryl HalideAryl-substituted HeteroaromaticPd[P(t-Bu)₃]₂ thieme-connect.comresearchgate.net
Phenylpropiolic AcidAryl HalideDiarylalkynePd[P(t-Bu)₃]₂ / TBAF nih.govsigmaaldrich.com
2-Octynoic AcidAryl HalideAryl-substituted AlkynePalladium / dppb / TBAF nih.gov

Carboiodination Reactions (e.g., Intramolecular Alkenyl Aryl Iodide Cyclizations)

The catalytic utility of Bis(tri-tert-butylphosphine)palladium(0) also encompasses carboiodination reactions. thieme-connect.comthieme-connect.com A notable example is its application in the intramolecular carboiodination of alkenyl aryl iodides. thieme-connect.com This process facilitates the synthesis of various functionalized chromans and isochromans. thieme-connect.comthieme-connect.com

The reaction proceeds via a cyclization mechanism that exhibits broad functional group tolerance. thieme-connect.comresearchgate.net A key feature of this transformation is its high diastereoselectivity. thieme-connect.comresearchgate.net This selectivity is believed to arise from the minimization of axial-axial interactions during the crucial carbopalladation step of the catalytic cycle. thieme-connect.com The presence of an amine base, such as triethylamine (B128534) (Et₃N), is typically required for the reaction to proceed effectively. thieme-connect.comthieme-connect.com This methodology provides an efficient pathway to complex heterocyclic structures from readily accessible starting materials. researchgate.net

Table 2: Pd[P(t-Bu)₃]₂-Catalyzed Intramolecular Carboiodination

SubstrateProductKey FeaturesReference
Alkenyl Aryl IodideFunctionalized Chroman or IsochromanHigh diastereoselectivity, Broad functional group tolerance thieme-connect.comresearchgate.netthieme-connect.com

Cyanation Reactions

Bis(tri-tert-butylphosphine)palladium(0) and catalyst systems based on the tri-tert-butylphosphine ligand have proven to be exceptionally effective for the cyanation of aryl halides and triflates. thieme-connect.comthieme-connect.comresearchgate.net A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide anion to poison the catalyst. nih.gov The steric bulk of the tri-tert-butylphosphine ligand is hypothesized to prevent the displacement of the ligand by cyanide, thus mitigating catalyst deactivation and allowing for efficient cross-coupling. mit.eduacs.org

This catalytic system is effective for a wide range of substrates, including electron-rich and electron-poor aryl bromides and chlorides. researchgate.netnih.gov The reactions can often be carried out under mild conditions, with some protocols achieving cyanation at room temperature, particularly for aryl bromides and iodides. researchgate.netmit.eduacs.org Zinc cyanide (Zn(CN)₂) is commonly used as the cyanide source, often in conjunction with zinc dust as a co-catalyst. researchgate.netarkat-usa.org More recently, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a less toxic cyanide source, has also been successfully employed. researchgate.netnih.gov The methodology has been applied to the synthesis of complex molecules, including the reverse transcriptase inhibitor lersivirine. mit.eduacs.org

Table 3: Examples of Palladium-Catalyzed Cyanation Reactions

SubstrateCyanide SourceLigandKey ConditionsProductReference
Aryl Bromides/IodidesZn(CN)₂P(t-Bu)₃Room Temperature, DMFAryl Nitrile researchgate.net
(Hetero)aryl Halides/TriflatesZn(CN)₂t-butyl-XPhosRoom Temp - 40 °C, H₂O/THF(Hetero)aryl Nitrile mit.eduacs.org
Aryl ChloridesK₄[Fe(CN)₆]·3H₂OXPhos100 °C, Dioxane/H₂OAryl Nitrile nih.gov

Methylenation of Olefins

A novel application of palladium catalysis involving the Bis(tri-tert-butylphosphine)palladium(0) complex is the methylenation of olefins. thieme-connect.comthieme-connect.com This reaction presents a new methodology for the synthesis of cyclopropanes, a fundamental structural motif in organic chemistry. nih.govfigshare.comacs.org The process utilizes halomethylboronate reagents as methylene (B1212753) donors, offering an alternative to the use of more hazardous or sensitive reagents like diazomethane (B1218177) and zinc carbenoids. nih.govfigshare.com

The reaction has been optimized for substrates such as norbornene and extended to various other olefins, affording cyclopropanes in reasonable to excellent yields. nih.govfigshare.com In some cases, products resulting from β-hydride elimination are observed alongside the desired cyclopropanated products. figshare.comacs.org The development of this palladium-catalyzed methylenation provides a valuable tool for synthetic chemists, expanding the options for cyclopropane (B1198618) formation under relatively mild conditions. nih.govresearchgate.net

Table 4: Pd[P(t-Bu)₃]₂-Catalyzed Methylenation of Olefins

SubstrateMethylene DonorProductKey AdvantageReference
Electron-rich Olefins (e.g., Norbornene)Halomethylboronate reagentsCyclopropaneAvoids use of diazomethane or zinc carbenoids nih.govfigshare.comacs.org

Annulation Reactions

Bis(tri-tert-butylphosphine)palladium(0) and related palladium catalysts are also employed in various annulation reactions, which are critical for constructing cyclic molecules. thieme-connect.comthieme-connect.com These reactions often proceed through sequential C–H bond activations or by intercepting strained intermediates. acs.orgnih.gov

One strategy involves the palladium-catalyzed annulation of in situ generated strained cyclic allenes with aryl halides to produce fused heterocyclic products. nih.gov This methodology results in the formation of two new bonds and a new sp³-hybridized carbon center. nih.gov Another approach involves impressive triple C–H annulation reactions that unite different molecular fragments through multiple C-H activation events. acs.org Furthermore, palladium-catalyzed dehydrogenative annulation reactions offer a powerful method for assembling complex cyclic structures from simpler starting materials by forming rings via the coupling of two C-H bonds. researchgate.net These advanced strategies highlight the versatility of palladium catalysis in the synthesis of complex polycyclic systems. nih.gov

Table 5: Types of Annulation Reactions Catalyzed by Palladium Complexes

Reaction TypeReactantsProduct TypeKey FeatureReference
Annulation of Cyclic AllenesAryl Halide, Cyclic Allene PrecursorFused HeterocyclesFormation of two new bonds and an sp³ center nih.gov
Triple C-H AnnulationPyrazole, Aryl IodideComplex PolycycleSequential activation of three C-H bonds acs.org
Dehydrogenative AnnulationVarious substrates with C-H bondsCyclic SkeletonsRing formation via C-H/C-H coupling researchgate.net

Cross-Coupling of Alkenylgermanes and Triorgano-indium Reagents

The catalytic activity of Bis(tri-tert-butylphosphine)palladium(0) extends to the cross-coupling of less common organometallic reagents, such as alkenylgermanes and triorganoindium compounds. thieme-connect.comresearchgate.netthieme-connect.com These reactions expand the toolkit of carbon-carbon bond formation by incorporating elements like germanium and indium.

Palladium-catalyzed cross-coupling of triorganoindium reagents with vinyl and aryl triflates or iodides proceeds in excellent yields. organic-chemistry.orgacs.org A remarkable feature of this reaction is the efficient transfer of all three organic groups (alkyl, vinyl, alkynyl, or aryl) from the indium center, which maximizes atom economy. organic-chemistry.orgacs.org Indium organometallics are also noted for their low toxicity and reduced tendency for side reactions like β-elimination compared to other organometallic reagents. organic-chemistry.org The reaction of triorganoindium reagents with propargylic esters, proceeding via an Sₙ2' rearrangement, provides a regioselective route to allenes. nih.govresearchgate.net

Furthermore, Pd[P(t-Bu)₃]₂ is an effective catalyst for the fluoride-free cross-coupling of intramolecularly activated alkenylgermanes, demonstrating its utility in facilitating reactions with organogermanium compounds. researchgate.net

Table 6: Cross-Coupling with Germanium and Indium Reagents

Organometallic ReagentCoupling PartnerProductKey AdvantageReference
Triorganoindium (R₃In)Vinyl/Aryl Triflates or IodidesR-Vinyl/R-ArylEfficient transfer of all three 'R' groups organic-chemistry.orgacs.org
Triorganoindium (R₃In)Propargylic EsterAlleneHigh regioselectivity via Sₙ2' pathway nih.gov
AlkenylgermaneAryl IodideSubstituted OlefinFluoride-free conditions researchgate.net

Mechanistic Investigations of Bis Tri Tert Butylphosphine Palladium 0 Catalysis

The Catalytic Cycle and Key Intermediates

The catalytic prowess of Bis(tri-tert-butylphosphine)palladium(0) (B44361), or Pd(P(t-Bu)₃)₂, in cross-coupling reactions stems from the unique characteristics of its ligands, which profoundly influence each fundamental step of the catalytic cycle. This cycle generally involves oxidative addition, transmetalation, and reductive elimination. nih.gov Mechanistic studies have been crucial in elucidating the key intermediates and pathways that confer high activity upon this catalyst.

Oxidative addition, often the rate-limiting step, involves the reaction of an organic electrophile with the palladium(0) center to form a palladium(II) species. nih.gov With Pd(P(t-Bu)₃)₂, this process is intricately linked to the dissociation of a phosphine (B1218219) ligand.

The catalytically active species in many cross-coupling reactions is not the 14-electron bis-ligated complex, Pd(P(t-Bu)₃)₂, but rather the highly reactive 12-electron monoligated species, Pd(P(t-Bu)₃) (L1Pd(0)). nih.govacs.org This monoligated complex is formed through the dissociation of one of the bulky tri-tert-butylphosphine (B79228) ligands from the palladium center. nih.govacs.org

Studies have indicated that Pd(P(t-Bu)₃)₂ can be considered the resting state of the catalyst, and the generation of the monoligated [Pd(P(t-Bu)₃)] species is crucial for high catalytic activity. mit.eduuwindsor.ca For instance, it was observed that while [Pd(P(t-Bu)₃)₂] alone was a poor catalyst for certain Suzuki couplings, the addition of a phosphine-free palladium source like [Pd₂(dba)₃] significantly increased the reaction rate by facilitating the formation of the active monoligated species. uwindsor.ca This dissociation is a key equilibrium that precedes the oxidative addition of the electrophile. nih.govacs.org The rapid formation of these monoligated LPd(0) species is a critical factor in efficient catalysis. acs.org

The tri-tert-butylphosphine (P(t-Bu)₃) ligand is distinguished by its significant steric bulk and strong electron-donating properties, both of which are instrumental in promoting the oxidative addition step. thieme-connect.com

Steric Effects: The immense size of the P(t-Bu)₃ ligand is a primary driver for the dissociation of the Pd(P(t-Bu)₃)₂ complex. This dissociation relieves steric strain around the palladium atom, favoring the formation of the coordinatively unsaturated and highly reactive monoligated Pd(P(t-Bu)₃) intermediate. chemrxiv.org The steric hindrance also facilitates the subsequent reductive elimination step, which regenerates the active catalyst. thieme-connect.com

Electronic Effects: As a strong electron-donating ligand, P(t-Bu)₃ increases the electron density at the palladium(0) center. nih.gov This enhanced electron richness makes the metal more nucleophilic and thus more susceptible to oxidative addition with electrophiles like aryl halides. nih.govacs.org The electron-donating nature of the ligand also helps to stabilize the resulting higher oxidation state palladium(II) complex formed after addition. thieme-connect.com

Table 1: Properties of Tri-tert-butylphosphine (P(t-Bu)₃) Compared to Other Common Phosphine Ligands
LigandTolman Cone Angle (θ)Tolman Electronic Parameter (ν, cm⁻¹)
P(t-Bu)₃182°2056.1
PCy₃ (Tricyclohexylphosphine)170°2056.4
PPh₃ (Triphenylphosphine)145°2068.9

Data compiled from various sources on ligand properties.

The oxidative addition of an aryl halide to a Pd(0) complex can proceed via two main pathways:

Dissociative Pathway: This mechanism involves the initial dissociation of a ligand to form a lower-coordinate, unsaturated species, which then reacts with the substrate. For Pd(P(t-Bu)₃)₂, this is the strongly preferred pathway. nih.govacs.org The bulky nature of the P(t-Bu)₃ ligands makes the initial 14-electron PdL₂ complex crowded, promoting the loss of one ligand to form the 12-electron PdL intermediate. This reactive species then undergoes oxidative addition. Computational studies support that for bulky ligands like P(t-Bu)₃, reaction at the monoligated complex is strongly favored. chemrxiv.org

Associative Pathway: In this pathway, the aryl halide coordinates directly to the 14-electron PdL₂ complex to form a transient, higher-coordinate intermediate before the C-X bond is fully cleaved. nih.govacs.org This route is generally disfavored for complexes with very bulky ligands like P(t-Bu)₃ because the formation of a five-coordinate transition state is sterically prohibitive. chemrxiv.orgnih.gov In contrast, less bulky phosphine ligands may follow an associative mechanism.

Following oxidative addition, the transmetalation step involves the transfer of the organic group from an organometallic reagent to the newly formed arylpalladium(II) complex. nih.govnih.gov

In the context of Hiyama cross-coupling reactions using organosilanolates, mechanistic investigations involving the Pd(P(t-Bu)₃)₂ catalyst have uncovered a dual mechanistic pathway for transmetalation. nih.govx-mol.net Traditionally, these reactions require an activator, such as a fluoride (B91410) source or a base, to generate a hypervalent siliconate species that facilitates the transfer of the organic group to the palladium center. organic-chemistry.orgwikipedia.org

However, studies have shown that the transmetalation can also proceed through a thermal, activator-free process. nih.govx-mol.net This dual pathway consists of:

Anionic Pathway: The conventional route where an arylsilanolate acts as an activator, leading to a hypervalent 10-Si-5 siliconate intermediate that undergoes transmetalation. nih.govnih.gov

Thermal Pathway: A direct transmetalation from an 8-Si-4 arylpalladium(II) silanolate intermediate, which can occur without the need for anionic activation. nih.govx-mol.net

Transmetalation Step

Intermediacy of Palladium-Silanolate Complexes

In palladium-catalyzed cross-coupling reactions involving organosilicon reagents, the formation of palladium-silanolate complexes is a pivotal mechanistic feature. Research has demonstrated that arylpalladium(II) silanolate complexes are viable intermediates that can directly undergo transmetalation to yield the cross-coupled product. This finding has reshaped the understanding of fluoride-free silicon-based cross-coupling reactions.

Through a combination of kinetic, spectroscopic, and synthetic studies, a pathway has been elucidated where transmetalation proceeds from a tetracoordinate species featuring a Si-O-Pd linkage. The isolation and characterization of arylpalladium(II) arylsilanolate complexes bearing various phosphine ligands have confirmed their kinetic competence. These complexes can participate in two distinct transmetalation pathways:

A neutral pathway via an 8-Si-4 intermediate, which is predominant in stoichiometric reactions without excess free silanolate.

An anionic pathway involving a hypervalent 10-Si-5 siliconate intermediate, which becomes dominant under catalytic conditions in the presence of free silanolate that acts as an activator.

The ability to isolate and study these palladium-silanolate intermediates has been crucial in confirming that transmetalation from silicon to palladium can occur without the need for traditional anionic activators like fluoride.

Kinetic Studies on Ligand Dependence in Transmetalation

Kinetic investigations have been instrumental in deciphering the role of ligands in the transmetalation step of catalytic cycles. In the context of catalysis by bis(tri-tert-butylphosphine)palladium(0), studies on the cross-coupling of potassium aryl(dimethyl)silanolate with aryl bromides have revealed a specific rate equation. For the coupling with 2-bromofluorobenzene catalyzed by (t-Bu₃P)₂Pd, the reaction rate was found to be independent of the concentrations of the silanolate and the aryl bromide, but directly proportional to the catalyst concentration.

The observed rate equation is: rate = k_obs[R₃SiOK]⁰[ArylBr]⁰ where k_obs = k[(t-Bu₃P)₂Pd]⁰.⁹⁸

Kinetic Data for Ligand Dependence in Transmetalation
Catalyst SystemReactantsObserved Rate LawInterpretation
(t-Bu₃P)₂PdPotassium aryl(dimethyl)silanolate + 2-bromofluorobenzenerate = k[(t-Bu₃P)₂Pd]⁰.⁹⁸[Silanolate]⁰[ArylBr]⁰Rate is dependent on catalyst concentration; zero-order in substrates. Oxidative addition is likely the rate-determining step.

Reductive Elimination Step

The final, product-forming step in many cross-coupling catalytic cycles is reductive elimination, where a new carbon-carbon or carbon-heteroatom bond is formed from a palladium(II) intermediate, regenerating the active palladium(0) catalyst. The properties of the ligands bound to the palladium center, particularly their steric bulk, and the coordination number of the complex play a crucial role in determining the rate and efficiency of this step.

Influence of Ligand Bulk on Reductive Elimination Rates

The use of bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) is known to facilitate reductive elimination. researchgate.net The steric hindrance imposed by these large ligands promotes the formation of the new bond by destabilizing the palladium(II) intermediate and favoring the more sterically accessible palladium(0) product. researchgate.net

Experimental and computational studies on phosphine-ligated alkylpalladium(II) amido complexes have quantified this effect. The free-energy barriers to reductive elimination from t-Bu₃P-ligated complexes were found to be significantly lower (by approximately 3 kcal/mol) than those from complexes with less sterically demanding N-heterocyclic carbene (NHC) ligands. nih.gov This demonstrates that the steric pressure exerted by the tri-tert-butylphosphine ligand directly accelerates the bond-forming step. nih.gov Furthermore, within a series of related phosphine ligands, increasing the steric demand generally leads to faster reductive elimination rates.

Reductive Elimination from Three-Coordinate vs. Four-Coordinate Complexes

The coordination number of the palladium(II) complex is a critical factor influencing the rate of reductive elimination. It is a well-established principle in organometallic chemistry that reductive elimination is generally faster from three-coordinate complexes than from their four-coordinate, square planar counterparts. nih.gov

Studies comparing analogous three- and four-coordinate palladium complexes provide clear evidence for this principle. For instance, the rates of reductive elimination from three-coordinate, T-shaped arylpalladium amido complexes bearing a single bulky phosphine ligand are significantly faster than from related four-coordinate species. berkeley.edu In one direct comparison involving the formation of an alkylamine, reductive elimination from four-coordinate complexes was found to be 12 to 120 times slower than from the analogous three-coordinate complex ligated by tri-tert-butylphosphine. nih.gov The higher stability of the four-coordinate square planar geometry presents a greater energetic barrier to achieving the transition state required for bond formation. Therefore, a common pathway involves the dissociation of a ligand from a four-coordinate complex to generate a more reactive three-coordinate intermediate prior to reductive elimination.

Comparison of Reductive Elimination Rates
Complex TypeCoordination NumberLigand(s)Relative Rate of Reductive Elimination
Alkylpalladium(II) AmidoThree-coordinatet-Bu₃PFast
Alkylpalladium(II) AmidoFour-coordinateBidentate P,O LigandsSlow (12-120x slower than 3-coordinate analog)

Identification and Characterization of Active Catalytic Species

While bis(tri-tert-butylphosphine)palladium(0) is often used as the precatalyst, it is not always the species that directly participates in the key steps of the catalytic cycle. Identifying the true, active catalytic species is essential for a complete mechanistic understanding.

Evidence for Monophosphine Palladium(0) as the Predominant Active Catalyst

A significant body of evidence from mechanistic and kinetic studies points towards a monoligated palladium(0) species, Pd(P(t-Bu)₃), as the active catalyst in many cross-coupling reactions, rather than the bisphosphine complex, Pd(P(t-Bu)₃)₂. mit.edu

Kinetic studies often reveal an inverse dependence on the concentration of free phosphine ligand, which implies that the dissociation of a phosphine ligand from the Pd(P(t-Bu)₃)₂ complex is necessary to generate the active catalyst. nih.gov The bisphosphine complex is often considered the catalyst's resting state. mit.edu

Further evidence comes from reactivity studies. It has been observed that Pd(P(t-Bu)₃)₂ by itself can be an inefficient catalyst for certain challenging reactions, such as the room-temperature coupling of aryl chlorides. mit.edu However, the catalytic activity can be dramatically enhanced by adding a phosphine-free palladium source, such as Pd₂(dba)₃. This addition effectively lowers the ligand-to-palladium ratio in the reaction mixture, favoring the formation of the highly reactive monoligated Pd(P(t-Bu)₃) species. mit.edu This coordinatively unsaturated, 12-electron complex is more susceptible to oxidative addition, which is often the rate-limiting step of the catalytic cycle. nih.govsemanticscholar.org The design of electron-rich and sterically bulky monophosphine ligands, like P(t-Bu)₃, is a key strategy to preferentially form these highly efficient L₁Pd intermediates. nih.gov

The Bisphosphine Palladium(0) Complex as a Resting State

In numerous palladium-catalyzed cross-coupling reactions, the coordinatively saturated 14-electron complex, Bis(tri-tert-butylphosphine)palladium(0) or Pd[P(t-Bu)₃]₂, is frequently identified as the catalyst's resting state. This means it is the most stable and predominant palladium species present in the catalytic cycle under reaction conditions, but it is not the catalytically active species itself. mit.edu Mechanistic studies, including kinetic and spectroscopic analyses, have shown that while Pd[P(t-Bu)₃]₂ is stable, it is often an ineffective catalyst on its own, particularly for challenging transformations like the room-temperature coupling of aryl chlorides. mit.edu

The stability of this bisphosphine complex arises from the strong coordination of the two bulky and electron-rich tri-tert-butylphosphine ligands to the palladium(0) center. While this saturation provides stability, it also hinders the initial, crucial step of many catalytic cycles: oxidative addition. For the reaction to proceed, one of the phosphine ligands must first dissociate to generate a highly reactive, coordinatively unsaturated 12-electron monoligated species, L-Pd(0) (where L = P(t-Bu)₃). cmu.edu

In some specific catalytic systems, such as the Newman-Kwart rearrangement of O-aryl thiocarbamates, mechanistic investigations have suggested that the resting state may involve a dimer of the palladium complex, which participates in the intermolecular exchange of aryl and thiocarbamate moieties. chem-station.com However, for a wide range of cross-coupling reactions, the monomeric bisphosphine complex is the key off-cycle species that must be activated for catalysis to occur.

Strategies for Activating the Resting State to the Active Species

Given that the monoligated palladium(0) species is the active catalyst in many cross-coupling reactions, strategies to promote the dissociation of a phosphine ligand from the Pd[P(t-Bu)₃]₂ resting state are critical for achieving high catalytic efficiency. mit.edu The equilibrium between the bisphosphine resting state and the active monophosphine species can be influenced by several factors.

One effective strategy involves the addition of a phosphine-free palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The presence of this "phosphine scavenger" helps to shift the equilibrium towards the formation of the active L-Pd(0) species. mit.edu This approach has been successfully employed to generate highly efficient catalysts for room-temperature couplings of aryl chlorides, a transformation for which Pd[P(t-Bu)₃]₂ alone is largely ineffective. mit.edu By utilizing a mixture of Pd[P(t-Bu)₃]₂ and Pd₂(dba)₃, the need to handle the air-sensitive free P(t-Bu)₃ ligand can be circumvented, making the catalytic system more practical. mit.edu

The general activation pathway can be summarized as:

Pd[P(t-Bu)₃]₂ (Resting State) ⇌ Pd[P(t-Bu)₃] (Active Species) + P(t-Bu)₃

This dissociation is a key step that allows the palladium center to become available for oxidative addition with the substrate (e.g., an aryl halide), thereby entering the catalytic cycle. The steric bulk of the P(t-Bu)₃ ligand is a major factor promoting this necessary ligand dissociation. cmu.edu

Steric and Electronic Effects of Tri-tert-butylphosphine Ligands

Cone Angle and Ligand Properties in Promoting Catalysis

The catalytic efficacy of Bis(tri-tert-butylphosphine)palladium(0) is profoundly influenced by the unique steric and electronic properties of the tri-tert-butylphosphine (P(t-Bu)₃) ligand. Phosphorus-based ligands are crucial in transition metal catalysis because their properties can be finely tuned to alter a catalyst's reactivity, selectivity, and stability.

Steric Properties: The most significant feature of P(t-Bu)₃ is its exceptional steric bulk. This is quantified by the Tolman cone angle (θ), which is a measure of the solid angle formed by the ligand at the metal center. cmu.edu P(t-Bu)₃ has one of the largest cone angles among common phosphine ligands. This steric hindrance plays several critical roles in catalysis:

Promotes Ligand Dissociation: The bulkiness of the two P(t-Bu)₃ ligands in the Pd[P(t-Bu)₃]₂ complex creates significant steric repulsion, which facilitates the dissociation of one ligand to form the catalytically active 12-electron monoligated species, Pd[P(t-Bu)₃]. cmu.edu This is essential for initiating the catalytic cycle.

Facilitates Reductive Elimination: The steric strain also promotes the final step of many cross-coupling cycles, reductive elimination. This step, where the newly formed C-C or C-N bond is created and the product is released from the palladium center, is accelerated by bulky ligands that destabilize the palladium(II) intermediate. thieme-connect.com

Electronic Properties: P(t-Bu)₃ is a strongly electron-donating (electron-rich) ligand. guidechem.com The tert-butyl groups are purely alkyl and act as strong σ-donors, increasing the electron density on the phosphorus atom and, subsequently, on the palladium center. This electronic property is crucial for:

Promoting Oxidative Addition: The electron-rich nature of the palladium center, induced by the P(t-Bu)₃ ligand, facilitates the oxidative addition of substrates, especially challenging ones like aryl chlorides. cmu.eduthieme-connect.com Increased electron density on the metal makes it more nucleophilic and thus more reactive towards the electrophilic carbon of the aryl halide.

The combination of large steric bulk and strong electron-donating ability makes P(t-Bu)₃ a highly effective ligand for a wide range of palladium-catalyzed reactions, including Suzuki, Heck, Stille, and Buchwald-Hartwig amination reactions. mit.edu

Comparison of Catalytic Performance with Other Phosphine Ligands

The performance of P(t-Bu)₃ in catalysis is often benchmarked against other phosphine ligands to highlight the importance of its specific steric and electronic profile.

A comparison with Di(tert-butyl)neopentylphosphine (DTBNpP) in the Hartwig-Buchwald amination provides insight into the subtle interplay of steric and electronic effects. nih.govacs.org While both are bulky alkylphosphines, DTBNpP has a significantly larger computationally derived cone angle than P(t-Bu)₃ (referred to as TTBP in the studies). This larger steric bulk appears to correlate with higher catalytic activity for the amination of aryl bromides under mild conditions. nih.govacs.org However, for the more challenging amination of aryl chlorides, catalysts derived from P(t-Bu)₃ show higher activity. This is attributed to the superior electron-donating ability of P(t-Bu)₃ compared to DTBNpP, which is more critical for activating the stronger C-Cl bond. nih.govacs.org

LigandCone Angle (θ)Electronic CharacterPerformance in Amination
P(t-Bu)₃ (TTBP) LargeStronger Electron DonorHigher activity for aryl chlorides nih.govacs.org
DTBNpP LargerWeaker Electron DonorHigher activity for aryl bromides nih.govacs.org

Computational and Spectroscopic Approaches in Mechanistic Elucidation

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the mechanisms of palladium-catalyzed reactions. By calculating the electronic structure and energies of molecules, DFT allows for the detailed exploration of reaction pathways and the rationalization of observed selectivities.

DFT calculations are instrumental in mapping the potential energy surfaces of catalytic cycles involving Pd(P(t-Bu)₃)₂. This involves identifying the structures of all relevant species—reactants, intermediates, transition states, and products—and calculating their relative Gibbs free energies. By doing so, researchers can construct a comprehensive energy profile for the entire reaction. nih.govrsc.org

The energy barriers (activation energies) for each elementary step are calculated by locating the transition state structure, which is a first-order saddle point on the potential energy surface. Intrinsic reaction coordinate (IRC) calculations are then performed to confirm that a located transition state correctly connects the corresponding reactant and product intermediates. nih.gov

Table 1: Representative Calculated Energy Barriers for Key Steps in a Pd-Catalyzed Reaction Cycle Note: The following data is illustrative, based on typical findings in DFT studies of palladium catalysis, and represents the type of information generated.

Catalytic StepDescriptionCalculated Gibbs Free Energy Barrier (kcal/mol)
Oxidative AdditionAddition of an aryl halide to the Pd(0) center15 - 25
TransmetalationTransfer of an organic group from another metal to palladium10 - 20
Reductive EliminationFormation of the C-C bond and regeneration of the Pd(0) catalyst5 - 15

DFT is frequently employed to explain the origins of chemo- and regioselectivity in reactions catalyzed by Pd(P(t-Bu)₃)₂. When a reaction can proceed through multiple pathways to yield different isomers (regioselectivity) or react at different functional groups (chemoselectivity), DFT can determine the most favorable route by comparing the activation energies of the competing transition states.

The bulky tri-tert-butylphosphine (B79228) ligands play a crucial role in dictating selectivity. DFT studies have shown that steric hindrance between the substrate and these large ligands can significantly raise the energy of one transition state relative to another, thereby directing the reaction to form a specific product. nih.gov For example, in palladium-catalyzed amination reactions, the high regio- and stereoselectivity observed experimentally was rationalized through DFT calculations that highlighted the steric clashes between the substrate and the catalyst's ligands. nih.gov By comparing the energetic profiles of different attack directions of the nucleophile, the calculations successfully predicted the experimentally observed major product. nih.gov

In-situ Spectroscopic Characterization Techniques

While DFT provides a theoretical framework, in-situ spectroscopic techniques offer direct experimental evidence of species present during a catalytic reaction. These methods monitor the reaction mixture as it evolves, allowing for the detection and characterization of catalyst resting states and transient intermediates.

In-situ NMR spectroscopy is a cornerstone for monitoring homogeneous catalysis. ¹H NMR can track the consumption of starting materials and the formation of products over time to determine reaction kinetics. acs.org

³¹P NMR spectroscopy is particularly powerful for studying reactions involving phosphine (B1218219) ligands like tri-tert-butylphosphine. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including the oxidation state of the palladium center and the number and nature of other coordinated ligands. rsc.orgrsc.org For instance, the ³¹P NMR signal for the Pd(0) complex, Pd(P(t-Bu)₃)₂, is distinct from that of the oxidative addition product, an Aryl-Pd(II)-Halide species, allowing for direct observation of this key catalytic step. rsc.org Studies have used ³¹P NMR with an internal standard to quantify the in-situ reduction of Pd(II) precatalysts to the active Pd(0) species under various conditions. rsc.org

Table 2: Typical ³¹P NMR Chemical Shifts for Palladium Species with P(t-Bu)₃ Ligands Note: Chemical shifts are approximate and can vary with solvent and other coordinated ligands.

Palladium SpeciesOxidation StateTypical ³¹P Chemical Shift (δ, ppm)Reference
Pd(P(t-Bu)₃)₂Pd(0)~85 mit.edu
trans-ArPd(P(t-Bu)₃)₂(I)Pd(II)~59 rsc.org

X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for probing the electronic structure and local coordination environment of the palladium center under reaction conditions (operando studies). acs.org The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, which analyzes the region near the absorption edge (e.g., the Pd K-edge), is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. desy.deunito.it A shift in the absorption edge to higher energy typically indicates an increase in the metal's oxidation state. For example, the Pd K-edge for a Pd(II) species is found at a higher energy than for a Pd(0) species. acs.org The intensity of the "white line" (the first strong absorption peak) also provides information about the electronic state. nih.gov In-situ XANES studies have been used to monitor the evolution of palladium species throughout catalytic cycles, such as the Heck reaction, confirming the transitions between Pd(0) and Pd(II) states. acs.org Some investigations have even used XANES to identify the presence of higher oxidation state Pd(IV) intermediates. rsc.orgrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally sensitive technique for detecting and characterizing charged or chargeable species in solution. In the context of catalysis, it is used to intercept and identify cationic or anionic intermediates that may be present in low concentrations. researchgate.net

By directly sampling a reacting mixture, ESI-MS has been used to observe key intermediates in palladium-catalyzed cross-coupling reactions. For instance, in studies of the Suzuki-Miyaura reaction, ESI-MS has helped identify catalytically relevant palladium intermediates containing aryl groups, as well as dinuclear Pd(0)/Pd(II) clusters that may act as catalyst resting states or active species. researchgate.net In oxidative Heck reactions, ESI-MS analysis has provided direct evidence for all proposed cationic palladium(II) intermediates, confirming that the ancillary ligand remains bound to the metal center throughout the catalytic cycle. diva-portal.org This technique provides a snapshot of the ionic species present, offering crucial pieces to the mechanistic puzzle that are often complementary to NMR and XAS data.

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to elucidating the detailed mechanism of catalytic reactions involving Bis(tri-tert-butylphosphine)palladium(0) (B44361), often stylized as Pd[P(t-Bu)₃]₂. By systematically varying the concentrations of reactants and observing the effect on the reaction rate, a rate law can be determined. This mathematical expression provides profound insights into the composition of the transition state of the rate-determining step and the nature of the catalytically active species.

Detailed research has shown that for many cross-coupling reactions catalyzed by palladium complexes with bulky, electron-rich phosphine ligands like tri-tert-butylphosphine, the catalytically active species is often a monoligated palladium(0) complex, L₁Pd(0), rather than the bisligated complex, L₂Pd(0), which is typically the more stable resting state. mit.edumit.edu The dissociation of a phosphine ligand from the Pd[P(t-Bu)₃]₂ precatalyst is a crucial equilibrium step that precedes the oxidative addition of the electrophile.

The general mechanism often involves the following key steps:

Ligand Dissociation: Pd[P(t-Bu)₃]₂ dissociates to form the highly reactive 12-electron species, Pd[P(t-Bu)₃].

Transmetalation: The resulting arylpalladium(II) complex reacts with a nucleophilic partner.

Reductive Elimination: The two organic partners couple, and the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Kinetic experiments, often monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, are designed to probe this mechanistic framework. mit.edu For instance, a common finding in studies of similar bulky phosphine-palladium complexes is an inverse first-order dependence of the reaction rate on the concentration of the free phosphine ligand. This observation strongly supports a dissociative pre-equilibrium, where the bisphosphine complex is the catalyst's resting state. mit.edu

The rate law for a typical cross-coupling reaction where oxidative addition to the monoligated species is rate-determining can often be expressed as:

Rate = k[Pd]total[ArX] / [L]

where:

[Pd]total is the total concentration of the palladium catalyst.

[ArX] is the concentration of the aryl halide.

[L] is the concentration of the free tri-tert-butylphosphine ligand.

k is the rate constant.

This form of the rate law highlights that an excess of the phosphine ligand can inhibit the reaction by shifting the initial equilibrium away from the active monoligated catalyst.

Research Findings from Kinetic Studies

Kinetic investigations into reactions catalyzed by palladium complexes with bulky phosphines have yielded valuable quantitative data. For example, studies on the rearrangement of biaryl phosphine-ligated Pd(II) complexes, which are formed after oxidative addition, provide insight into the thermodynamics and kinetics of steps within the catalytic cycle. Activation parameters, determined through Eyring analysis, can reveal the enthalpic and entropic barriers of these transformations.

Below is a representative data table illustrating the type of thermodynamic and kinetic data obtained from such studies. While this specific data pertains to a closely related biaryl phosphine palladium system, it exemplifies the quantitative insights gained from kinetic analysis.

Aryl Bromide Substituent (para-)Equilibrium Constant (Keq)Rate Constant, k (s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/K·mol)ΔG‡ (at 20 °C) (kcal/mol)
-H1.51.2 x 10⁻⁴22.1 ± 1.316 ± 417.4 ± 1.5
-CF₃0.43.5 x 10⁻⁵---
-NMe₂11.28.9 x 10⁻⁴---

This table presents kinetic and thermodynamic parameters for the rearrangement of para-substituted aryl bromide oxidative addition complexes of a biaryl phosphine palladium system. The data illustrates how electronic effects of substituents on the aryl halide influence both the position of equilibrium and the rate of reaction. A negative Hammett ρ value of -2.56 was determined from the equilibrium constants, indicating that electron-donating groups stabilize the dearomatized isomer relative to the oxidative addition complex. mit.edu

Furthermore, Kinetic Isotope Effect (KIE) studies are powerful tools for probing the nature of bond-breaking and bond-forming steps in the transition state. For instance, the absence of a significant KIE in certain reactions can help to rule out mechanisms where C-H bond cleavage is the rate-determining step, such as β-hydride elimination, in favor of alternative pathways. nih.gov

Catalyst Stability, Deactivation Pathways, and Regeneration Strategies

Mechanisms of Catalyst Deactivation

The deactivation of bis(tri-tert-butylphosphine)palladium(0) (B44361) can occur through various interconnected pathways, including irreversible intramolecular reactions, inhibition by reaction products, formation of off-cycle species, and degradation of the phosphine (B1218219) ligand.

One of the significant pathways for the irreversible deactivation of catalysts derived from tri-tert-butylphosphine (B79228) involves cyclometalation. This process occurs when the palladium center activates a C-H bond of a tert-butyl group on the phosphine ligand, leading to the formation of a stable palladacycle.

Research has shown that the reaction between palladium acetate (B1210297) and tri-tert-butylphosphine at room temperature can lead to the formation of a novel palladium(II) complex, [(PtBu3)Pd(CH2C(CH3)2PtBu2)(OAc)]. researchgate.net This cyclometalated species is resistant to reduction by bases and amines, which are often present in cross-coupling reaction mixtures. researchgate.net The formation of this stable complex effectively sequesters the palladium in a catalytically inactive state, thereby reducing the concentration of the active Pd(0) species required for the catalytic cycle. researchgate.net While this cyclometalated complex can be reduced back to the active Pd(PtBu3)2 form by strong reducing agents like heat or hydrogen, the typical conditions of many cross-coupling reactions are not sufficient to promote this regeneration. researchgate.net

Table 1: Cyclometalation as a Deactivation Pathway

Deactivation Pathway Description Resulting Species Impact on Catalysis
Cyclometalation Intramolecular C-H activation of a tert-butyl group on the P(t-Bu)3 ligand by the palladium center. Palladacycle, e.g., [(PtBu3)Pd(CH2C(CH3)2PtBu2)(OAc)] Formation of a stable, catalytically inactive Pd(II) complex, reducing the availability of the active Pd(0) catalyst. researchgate.net

Product inhibition is a phenomenon where the product of a catalytic reaction binds to the catalyst, thereby impeding its activity. While this is a known issue in palladium catalysis, leading to the development of more robust ligands, specific quantitative data on product inhibition for bis(tri-tert-butylphosphine)palladium(0) is not extensively detailed in the readily available literature. However, the principles of product inhibition are relevant. In some palladium-catalyzed reactions, the biaryl product can coordinate to the palladium center, leading to catalyst deactivation. The development of bulky ligands like SPhos and XPhos for Suzuki-Miyaura couplings was, in part, to mitigate such inhibition that was a concern with earlier ligand systems. researchgate.net While not a direct study on Pd(P(t-Bu)3)2, this highlights that product interaction with the catalyst is a potential deactivation pathway that catalyst design seeks to address.

The formation of palladium(I) dimers is another complex aspect of the catalytic chemistry involving tri-tert-butylphosphine that can lead to catalyst deactivation. While Pd(I) dimers, such as [Pd(μ-Br)(PtBu3)]2, can themselves be highly active pre-catalysts, their formation can also divert the catalyst into off-cycle, less reactive, or inactive species depending on the reaction conditions. semanticscholar.orgnih.gov

Studies have revealed that when reducing Pd(II) precursors in the presence of tri-tert-butylphosphine, the formation of Pd(I) dimers can be favored over the generation of the desired monoligated Pd(0) species. semanticscholar.orgnih.gov The formation of these dimers is influenced by factors such as the stoichiometry of the palladium to the phosphine ligand, the order of reagent addition, and the nature of the palladium precursor. nih.gov

The iodide-bridged dimer, [Pd(μ-I)(PtBu3)]2, for instance, has been shown to be less competent at releasing the active Pd(0)(PtBu3) species in C-C coupling reactions, resulting in decreased catalytic activity compared to its bromide counterpart. nih.gov Furthermore, the in-situ formation of these dimers can lead to unproductive consumption of reagents, such as alkynes in Sonogashira couplings. nih.gov Under certain cross-coupling conditions, any released Pd(0) species can be converted back to a Pd(I) dimer, creating a complex equilibrium that can hinder the primary catalytic cycle. researchgate.net

Table 2: Formation of Palladium(I) Dimers

Off-Cycle Species Formation Conditions Impact on Catalysis
[Pd(μ-X)(PtBu3)]2 (X = Br, I) Reduction of Pd(II) precursors in the presence of P(t-Bu)3; can be influenced by ligand stoichiometry and additives. nih.gov Can act as a pre-catalyst but can also be a less reactive, off-cycle species. The iodide dimer is less active in Suzuki couplings. nih.gov Formation can lead to unproductive side reactions. nih.gov

The tri-tert-butylphosphine ligand is highly susceptible to oxidation. The pure material is pyrophoric and must be handled under an oxygen-free atmosphere to prevent its rapid conversion to tri-tert-butylphosphine oxide. researchgate.net While bis(tri-tert-butylphosphine)palladium(0) itself is more stable, the potential for ligand oxidation during a catalytic reaction, especially if not conducted under strictly anaerobic conditions, represents a deactivation pathway.

The oxidation of the phosphine ligand to its corresponding phosphine oxide removes the electron-rich ligand required to stabilize the active Pd(0) center and facilitate the key steps of the catalytic cycle, such as oxidative addition. Although phosphine oxides can sometimes act as ligands, their electronic and steric properties are significantly different from the parent phosphine, and their formation generally leads to a decrease in catalytic efficiency.

Strategies for Mitigating Catalyst Deactivation

To counteract the various deactivation pathways, several strategies can be employed, with a focus on maintaining a sufficient concentration of the active catalytic species throughout the reaction.

One strategy to mitigate catalyst deactivation, particularly in cases of product inhibition, is the continuous recycling of the ligand. In a scenario where the product binds to the palladium center and deactivates it, if the ligand is released in the process, it can then coordinate to a new palladium precursor, thereby re-entering the catalytic cycle and generating a new active catalyst.

A study on a challenging C-N coupling reaction, which utilized a different phosphine ligand (BippyPhos), demonstrated the effectiveness of this concept. nih.gov In this system, product inhibition led to deactivated palladium but also liberated the phosphine ligand. nih.gov This in-situ recycling of the ligand allowed the reaction to proceed efficiently even with a low initial ligand-to-palladium ratio, having no significant negative impact on the reaction kinetics. nih.gov This principle of ligand recycling from a deactivated metal center to regenerate an active catalyst is a valuable strategy for overcoming certain deactivation pathways. While this specific study did not use tri-tert-butylphosphine, the underlying principle is broadly applicable to palladium-phosphine catalytic systems.

Influence of Reaction Conditions on Catalyst Longevity

The longevity and efficacy of Bis(tri-tert-butylphosphine)palladium(0), Pd[P(t-Bu)₃]₂, are critically dependent on the reaction conditions employed. As a coordinatively unsaturated 14-electron complex, its stability is a key factor in maintaining high catalytic activity over the course of a chemical transformation. reddit.comreddit.com Several parameters, including temperature, solvent, and the presence of atmospheric components, significantly influence its operational lifespan.

Atmospheric Conditions: Pd[P(t-Bu)₃]₂ is highly sensitive to air and moisture. guidechem.com Exposure to oxygen can lead to the oxidation of the Pd(0) center to inactive Pd(II) species. The electron-rich tri-tert-butylphosphine ligands are themselves susceptible to oxidation, forming phosphine oxides. reddit.comreddit.com Hydrolysis can also occur in the presence of water, leading to catalyst decomposition. guidechem.com Consequently, to ensure optimal performance and longevity, reactions utilizing this catalyst must be conducted under an inert atmosphere, such as nitrogen or argon, using anhydrous, degassed solvents and reagents. reddit.comguidechem.com While the solid compound is often described as air-stable, it is highly sensitive when in solution. reddit.com

Temperature: Bis(tri-tert-butylphosphine)palladium(0) exhibits good thermal stability compared to other phosphine-ligated palladium complexes, an advantage conferred by the bulky tert-butyl groups. guidechem.com This allows for its use under high-temperature conditions often required for coupling reactions involving challenging substrates like aryl chlorides. guidechem.comresearchgate.net However, excessively high temperatures can promote catalyst decomposition pathways, such as the formation of palladium black or inactive clusters. researchgate.net The optimal temperature is therefore a balance between achieving a desirable reaction rate and preserving the integrity of the catalyst.

Ligand and Substrate Effects: The bulky and electron-rich nature of the tri-tert-butylphosphine ligand is fundamental to the catalyst's stability and activity. The steric bulk promotes the formation of the highly reactive monoligated Pd(0) species, which is crucial for oxidative addition, while also facilitating the final reductive elimination step. nih.govnih.gov However, certain substrates or reaction byproducts can lead to catalyst deactivation. For instance, the formation of stable off-cycle complexes with substrates or products can sequester the active catalyst. The concentration of the phosphine ligand itself is also a factor; an excess can inhibit the reaction by preventing the formation of the necessary coordinatively unsaturated species for oxidative addition. nih.gov

The following table summarizes the impact of various reaction conditions on the stability of Bis(tri-tert-butylphosphine)palladium(0).

Reaction ConditionInfluence on Catalyst LongevityRecommended Practice
AtmosphereHighly sensitive to oxygen and moisture, leading to oxidation of Pd(0) to inactive Pd(II) and ligand degradation. reddit.comguidechem.comStrictly maintain an inert atmosphere (e.g., Argon, Nitrogen). guidechem.com
SolventsStable in non-polar aromatic solvents. Decomposes in water and can be unstable in some polar aprotic solvents. Use anhydrous, degassed non-polar solvents like toluene (B28343) or benzene.
TemperatureGood thermal stability allows for use at elevated temperatures. guidechem.com However, excessive heat can cause decomposition to palladium black. researchgate.netOptimize temperature to balance reaction rate and catalyst stability.
Additives/BasesStrong bases are often tolerated. However, certain additives or salts can influence catalyst speciation and stability. rwth-aachen.deScreen additives to ensure compatibility and avoid catalyst inhibition or deactivation.

Activation of Deactivated Palladium Species (e.g., Pd(I) Dimers)

One of the deactivation pathways for Pd(0) catalysts can involve the formation of palladium(I) species, particularly dinuclear Pd(I) dimers. rwth-aachen.de These dimers, which can feature a Pd-Pd bond and bridging ligands, are often more stable than the monomeric Pd(0) active species but are typically considered off-cycle or deactivated forms in a standard Pd(0)/Pd(II) catalytic cycle. rwth-aachen.deresearchgate.netnih.gov

Pd(I) dimers can form through several mechanisms, including the comproportionation of Pd(0) and Pd(II) complexes or the oxidation of Pd(0) species. rwth-aachen.de For instance, in a catalytic reaction mixture, any Pd(0) species can, in principle, be converted back to a Pd(I) dimer under suitable oxidative conditions. rwth-aachen.de While initially viewed as catalyst poisons, research has revealed that these Pd(I) dimers are not always terminal sinks of catalytic activity. researchgate.netnih.gov

Instead, many Pd(I) dimers can function as pre-catalysts, capable of being reactivated to generate the catalytically competent, low-coordinate Pd(0) species required for the catalytic cycle to proceed. rwth-aachen.deresearchgate.netnih.gov The activation of these dimers is a crucial step for regenerating the active catalyst and maintaining reaction efficiency.

The activation or regeneration process typically requires the presence of a suitable nucleophile or a base, which can be a reagent or an additive in the reaction mixture. rwth-aachen.deresearchgate.net This nucleophile attacks the dinuclear complex, leading to its cleavage and the in-situ liberation of the highly active, monoligated Pd(0) species. rwth-aachen.deresearchgate.net The efficacy of this activation is dependent on the nature of the nucleophile; it must be capable of breaking the dimer structure but should not be a strongly stabilizing bridging ligand itself. rwth-aachen.de The steric properties of the ligands on the palladium center also play a role, with increased steric bulk potentially accelerating the release of the active Pd(0) catalyst. rwth-aachen.de

Advanced Methodologies and Future Research Directions

Development of Greener Catalytic Processes with Bis(tri-tert-butylphosphine)palladium(0) (B44361)

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency. In this context, Bis(tri-tert-butylphosphine)palladium(0) has emerged as a key catalyst in the development of more environmentally benign cross-coupling reactions. Its high activity and stability allow for reactions to be conducted under milder conditions and in more sustainable solvent systems.

Applications in Aqueous Media

Traditionally, palladium-catalyzed cross-coupling reactions are performed in anhydrous organic solvents. The ability to conduct these reactions in water or in the presence of water offers significant environmental benefits, as water is non-toxic, non-flammable, and readily available. Research has demonstrated the utility of catalytic systems based on tri-tert-butylphosphine (B79228) for Suzuki cross-couplings in the presence of water.

A notable advancement is the use of a Pd₂(dba)₃/[HP(t-Bu)₃]BF₄/KF•2H₂O system, which provides a mild, robust, and user-friendly method for efficient Suzuki cross-coupling. mit.edu The inclusion of a small amount of water was found to enhance the efficiency of the reaction, and the use of commercially available potassium fluoride (B91410) dihydrate (KF•2H₂O) as the base proved to be both effective and cost-efficient compared to anhydrous KF. mit.edu

This aqueous-tolerant system has been successfully applied to a diverse range of substrates, including sterically hindered and deactivated aryl bromides, as well as various nitrogen-containing heteroaryl bromides and boronic acids. mit.edu The catalyst's performance in these challenging couplings highlights its broad applicability and robustness.

EntryAryl HalideBoronic AcidProductYield (%)
12-BromotoluenePhenylboronic acid2-Methylbiphenyl95
21-Bromo-2,6-dimethylbenzenePhenylboronic acid2,6-Dimethylbiphenyl88
34-Bromoanisole4-Methylphenylboronic acid4-Methoxy-4'-methylbiphenyl92
43-Bromopyridine4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)pyridine85
52-BromoquinolinePhenylboronic acid2-Phenylquinoline91

Catalyst Design and Optimization Based on Mechanistic Understanding

A deeper understanding of the reaction mechanism is crucial for the rational design and optimization of catalysts. For cross-coupling reactions catalyzed by Bis(tri-tert-butylphosphine)palladium(0), mechanistic studies have provided valuable insights into the nature of the active catalytic species and the factors governing its reactivity. mit.edu

It is widely believed that a monophosphine palladium species, [Pd(P(t-Bu)₃)], is the active catalyst in many of these coupling reactions. mit.edu The commercially available Bis(tri-tert-butylphosphine)palladium(0) complex, Pd[P(t-Bu)₃]₂, serves as a stable precatalyst or resting state from which the active monoligated species is generated. mit.edu The bulky and electron-rich nature of the tri-tert-butylphosphine ligand is critical for promoting the formation of the highly reactive 12-electron [L₁Pd(0)] species, which readily undergoes oxidative addition with aryl halides. nih.gov

The steric properties of the phosphine (B1218219) ligand also play a significant role in the mechanism of oxidative addition. Studies have shown that for bulky ligands like P(t-Bu)₃, oxidative addition of aryl iodides proceeds via ligand dissociation from the L₂Pd(0) complex to form an L₁Pd(Ar)I species. In contrast, for less bulky phosphines, an associative pathway leading to an L₂Pd(Ar)I species is observed. nih.gov This understanding allows for the selection of appropriately sized ligands to control the reaction pathway and optimize catalytic activity for specific substrates.

Ligand (L)Substrate (Ph-X)Proposed Oxidative Addition PathwayResulting Intermediate
P(t-Bu)₃Ph-IDissociativeL₁Pd(Ar)I
P(t-Bu)₃Ph-ClDissociative (via monophosphine species)L₁Pd(Ar)Cl
PCy₃Ph-IAssociativeL₂Pd(Ar)I

Integration with Flow Chemistry and Microreactor Technology for Enhanced Control

Flow chemistry and microreactor technology offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety for handling hazardous reagents. The integration of highly active catalysts like Bis(tri-tert-butylphosphine)palladium(0) with these technologies holds immense potential for developing more efficient and sustainable synthetic processes.

While specific industrial-scale applications of Bis(tri-tert-butylphosphine)palladium(0) in flow reactors are not extensively documented in the provided search results, the principles have been demonstrated with other palladium catalysts in similar cross-coupling reactions. For instance, integrated microflow systems have been developed for lithiation, borylation, and subsequent Suzuki-Miyaura coupling, showcasing the potential for multi-step syntheses in a continuous manner. beilstein-journals.org The use of a supported monolithic Pd(0) catalyst in a continuous flow mode for cross-coupling reactions highlights a promising direction for the heterogenization and reuse of catalysts like Bis(tri-tert-butylphosphine)palladium(0). beilstein-journals.org

Broader Applications in the Synthesis of Complex Organic Molecules

The exceptional reactivity and broad functional group tolerance of Bis(tri-tert-butylphosphine)palladium(0) have made it an invaluable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.govguidechem.com Its ability to catalyze challenging cross-coupling reactions under mild conditions has enabled the construction of intricate molecular architectures that were previously difficult to access. nih.gov

The catalyst has been successfully employed in a variety of powerful carbon-carbon bond-forming reactions, including Suzuki, Stille, Negishi, and Heck reactions. nih.gov These methods have been applied to the synthesis of a wide array of complex targets. For example, the Stille reaction catalyzed by Pd/P(t-Bu)₃ was instrumental in developing the first general method for the coupling of unactivated aryl chlorides, a significant advancement in the field. nih.gov Similarly, its effectiveness in Negishi couplings has been demonstrated with deactivated and hindered aryl chlorides. nih.gov

Reaction TypeSubstratesKey FeatureApplication Area
Suzuki CouplingAryl chlorides and boronic acidsFirst room-temperature couplings of aryl chlorides. mit.eduSynthesis of biaryls
Heck ReactionAryl chlorides and olefinsRoom-temperature couplings with a variety of olefins. mit.eduSynthesis of substituted alkenes
Stille CouplingUnactivated aryl chlorides and organotin reagentsFirst general method for this transformation. nih.govNatural product synthesis
Negishi CouplingDeactivated aryl chlorides and organozinc reagentsEfficient coupling of challenging substrates. nih.govFine chemical synthesis

Fundamental Studies on Organometallic Reactivity and Bonding

Fundamental studies on the organometallic reactivity and bonding of palladium complexes with tri-tert-butylphosphine have been crucial in elucidating the factors that contribute to their high catalytic activity. These investigations, often combining experimental and computational approaches, have provided a detailed picture of the catalytic cycle.

Kinetic studies have revealed that the mechanism of oxidative addition of haloarenes to Pd(0) complexes of tri-tert-butylphosphine is dependent on the nature of the halide. For phenyl iodide, the rate-limiting step involves the L₂Pd(0) species, whereas for phenyl chloride, a monophosphine species is implicated. illinois.edu This highlights the subtle interplay between the ligand and the substrate in determining the reaction pathway.

Computational studies, such as those on the Buchwald-Hartwig amination, have further illuminated the catalytic cycle. researchgate.net These studies have shown that the steric bulk of the P(t-Bu)₃ ligand facilitates an energetically accessible ligand dissociation from the initial Pd(0) complex, leading to a low barrier for oxidative addition. researchgate.net Furthermore, the bulky ligand favors a low-coordinate, dissociative pathway for reductive elimination, which outcompetes undesirable side reactions like β-hydride elimination. researchgate.net These fundamental insights are invaluable for the design of next-generation catalysts with even greater efficiency and selectivity.

Q & A

Q. What are the critical handling and storage protocols for Bis(tri-tert-butylphosphine)palladium(0) to ensure catalytic integrity?

Bis(tri-tert-butylphosphine)palladium(0) is highly sensitive to air, moisture, and light, requiring storage under inert gas (argon or nitrogen) at temperatures between -20°C ( ) and 0–6°C ( ). Contradictions in recommended storage temperatures suggest researchers should empirically verify catalyst activity under their specific conditions. For handling:

  • Use Schlenk-line techniques or gloveboxes for transfers.
  • Pre-dry solvents (e.g., toluene, benzene) to <10 ppm H₂O.
  • Avoid protic solvents (e.g., water, alcohols) due to decomposition risks .

Q. In which types of reactions is Bis(tri-tert-butylphosphine)palladium(0) most effective?

This catalyst excels in cross-coupling reactions , particularly Buchwald-Hartwig aminations and C–C bond formations. For example, it facilitates the coupling of 2-bromonaphthalene with morpholine in toluene at 2 mol% loading, achieving high yields (). Key advantages include:

  • Enhanced stability from bulky tri-tert-butylphosphine ligands, reducing phosphine dissociation.
  • Tolerance to strong bases (e.g., KOtBu) in aryl amination reactions .

Q. How does solvent choice impact the catalytic performance of Bis(tri-tert-butylphosphine)palladium(0)?

The catalyst is soluble in aromatic solvents (toluene, benzene) but decomposes in water and polar aprotic solvents like DMF ( ). For optimal activity:

  • Prioritize toluene for reactions requiring high temperatures (>80°C).
  • Avoid chlorinated solvents (e.g., CH₂Cl₂) due to potential ligand displacement.
  • Pre-degas solvents to eliminate oxygen, which can oxidize Pd(0) to inactive Pd(II) species .

Advanced Research Questions

Q. How do steric effects from tri-tert-butylphosphine ligands influence substrate scope and reaction selectivity?

The bulky ligands create a sterically hindered environment , favoring:

  • Monodentate coordination to Pd, accelerating oxidative addition in aryl halide activation.
  • Selective coupling of sterically demanding substrates (e.g., ortho-substituted aryl halides).
    However, this steric bulk may limit reactivity with electron-deficient substrates, requiring higher temperatures or longer reaction times. Comparative studies with less-hindered Pd catalysts (e.g., Pd(PPh₃)₄) are recommended to map steric thresholds .

Q. How can researchers resolve contradictions in reported catalytic activity across studies?

Discrepancies often arise from differences in pre-treatment (e.g., solvent drying, catalyst aging) or in situ decomposition . To mitigate:

  • Characterize catalyst purity via chelometric titration (>98% purity recommended; ).
  • Monitor reaction progress with in situ techniques (e.g., NMR, FTIR) to detect Pd black formation (indicative of decomposition).
  • Compare turnover numbers (TONs) under standardized conditions (e.g., substrate/Pd ratio = 50:1) .

Q. What strategies optimize catalytic efficiency in large-scale syntheses using Bis(tri-tert-butylphosphine)palladium(0)?

For scale-up:

  • Use high-boiling solvents (e.g., xylene) to maintain reaction temperatures >100°C without pressure.
  • Introduce catalytic poisons (e.g., mercury drop tests) to confirm heterogeneous vs. homogeneous pathways.
  • Optimize ligand:Pd ratios (typically 2:1) to prevent ligand excess from inhibiting substrate access to Pd centers .

Contradiction Analysis and Methodological Recommendations

7. Conflicting Storage Recommendations: -20°C vs. 0–6°C
While advises -20°C , and suggest 0–6°C . This discrepancy may reflect batch-specific stability or varying impurity profiles. Researchers should:

  • Conduct accelerated aging tests (e.g., store aliquots at both conditions, monitor activity weekly via model reactions).
  • Use thermogravimetric analysis (TGA) to assess decomposition rates under different storage regimes .

8. Addressing Catalytic Decomposition During Reactions
Decomposition to Pd(0) aggregates ("Pd black") is common. Mitigation strategies include:

  • Adding stabilizing ligands (e.g., 1–5% P(t-Bu)₃) to maintain Pd in the active mononuclear state.
  • Conducting reactions under strict inert atmospheres (O₂ <1 ppm).
  • Using reductants (e.g., ascorbic acid) to reduce Pd(II) byproducts back to active Pd(0) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.